N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
“N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. This particular compound features a 2,3-dimethylphenyl group and a 4-sulfamoylphenethyl group attached to the nitrogen atoms of the oxalamide moiety. Oxalamides are of interest in various fields due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide” typically involves the following steps:
Formation of the Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with an appropriate amine to form the oxalyl amide intermediate.
Coupling with 2,3-Dimethylphenylamine: The oxalyl amide intermediate is then reacted with 2,3-dimethylphenylamine under controlled conditions to form the desired oxalamide compound.
Introduction of the Sulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide” depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: The compound’s unique structure may impart specific properties, such as thermal stability or mechanical strength, to the materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenyl)oxalamide
- N1-(2,3-dimethylphenyl)-N2-(4-aminophenethyl)oxalamide
- N1-(2,3-dimethylphenyl)-N2-(4-methylphenethyl)oxalamide
Uniqueness
“N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide” is unique due to the presence of both the 2,3-dimethylphenyl and 4-sulfamoylphenethyl groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-4-3-5-16(13(12)2)21-18(23)17(22)20-11-10-14-6-8-15(9-7-14)26(19,24)25/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVQZMFWRZUNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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